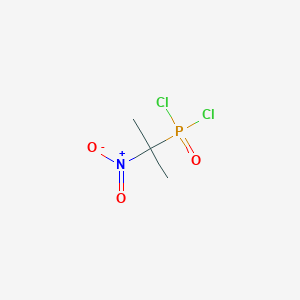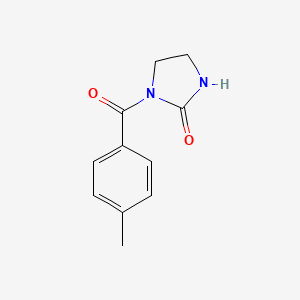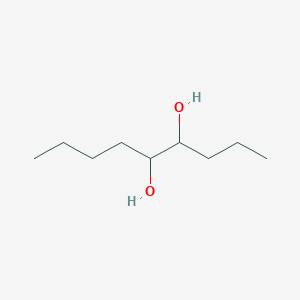
Nonane-4,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonane-4,5-diol is an organic compound with the molecular formula C9H20O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a nonane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonane-4,5-diol can be synthesized through several methods. One common approach involves the hydroxylation of nonane using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as oxidizing agents . The reaction typically occurs under mild conditions, with the diol being formed as the major product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of nonane-4,5-dione. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures to achieve high yields of the diol.
Chemical Reactions Analysis
Types of Reactions: Nonane-4,5-diol undergoes various chemical reactions, including:
Reduction: Reduction of nonane-4,5-dione back to this compound can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form chlorinated derivatives.
Common Reagents and Conditions:
Oxidation: Sodium periodate (NaIO4), lead tetraacetate (Pb(OAc)4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: Nonane-4,5-dione
Reduction: this compound
Substitution: Chlorinated derivatives of this compound
Scientific Research Applications
Nonane-4,5-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its diol functionality makes it a valuable building block in organic synthesis.
Biology: this compound can be used in the study of enzyme-catalyzed reactions involving diols. It serves as a model compound for understanding the behavior of diols in biological systems.
Medicine: Research into this compound’s potential therapeutic properties is ongoing. It may have applications in drug development due to its ability to interact with biological molecules.
Industry: this compound is used in the production of polymers and other materials. Its hydroxyl groups allow it to participate in polymerization reactions, leading to the formation of various polymeric materials.
Mechanism of Action
The mechanism by which Nonane-4,5-diol exerts its effects depends on the specific reaction or application. In oxidation reactions, the hydroxyl groups are converted to carbonyl groups through the action of oxidizing agents. In biological systems, this compound may interact with enzymes that catalyze the oxidation or reduction of diols, affecting metabolic pathways and molecular targets.
Comparison with Similar Compounds
Nonane-4,5-diol can be compared to other diols such as:
Ethane-1,2-diol (ethylene glycol): A simple diol used as an antifreeze and in the production of polyester fibers.
Butane-1,4-diol: Used in the manufacture of plastics, elastic fibers, and polyurethanes.
Hexane-1,6-diol: Employed in the production of polyurethanes and as a crosslinking agent in polymer chemistry.
Uniqueness: this compound’s longer carbon chain compared to ethane-1,2-diol and butane-1,4-diol provides it with different physical and chemical properties, making it suitable for specific applications where shorter-chain diols may not be effective.
Properties
CAS No. |
58159-12-9 |
|---|---|
Molecular Formula |
C9H20O2 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
nonane-4,5-diol |
InChI |
InChI=1S/C9H20O2/c1-3-5-7-9(11)8(10)6-4-2/h8-11H,3-7H2,1-2H3 |
InChI Key |
IQOFOAJECLOAGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(CCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



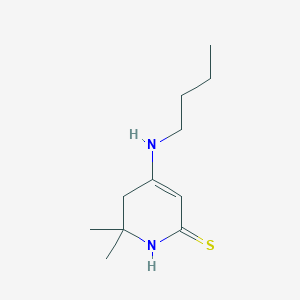
![2-[(3-Oxo-3-phenylpropyl)amino]butanoic acid](/img/structure/B14616304.png)
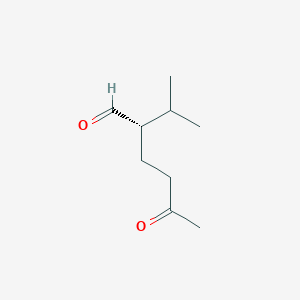
![2-[1-(2,4-Dinitrophenyl)ethyl]-1H-benzimidazole](/img/structure/B14616315.png)
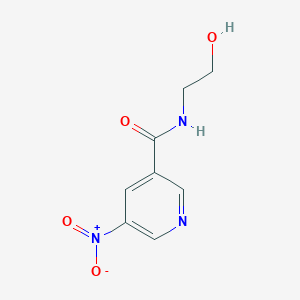

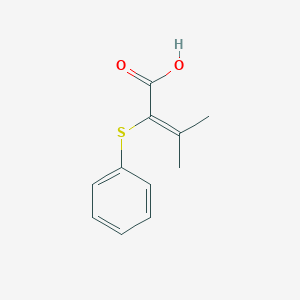
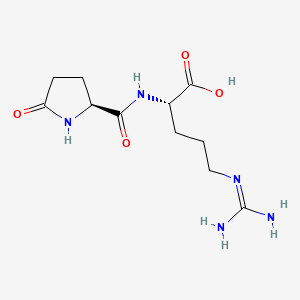

![Diethyl [(3-methoxy-4-nitrophenyl)methyl]propanedioate](/img/structure/B14616347.png)
